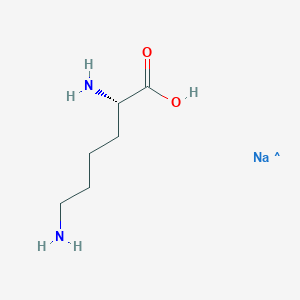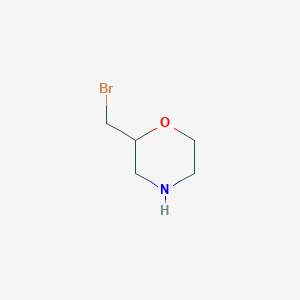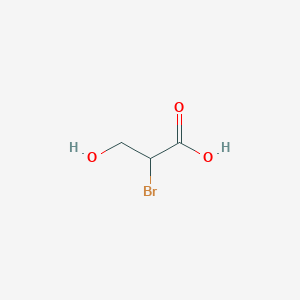
L-Lysine, sodium salt (1:1)
Vue d'ensemble
Description
L-Lysine, sodium salt (1:1) is a compound derived from L-lysine, an essential amino acid required for human health. L-lysine plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies. The sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Lysine, sodium salt (1:1) can be synthesized through the neutralization of L-lysine with sodium hydroxide. The reaction typically involves dissolving L-lysine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt .
Industrial Production Methods: Industrial production of L-lysine, sodium salt (1:1) often involves microbial fermentation using genetically modified strains of Corynebacterium glutamicum. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: L-Lysine, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form allysine, a key intermediate in collagen cross-linking.
Reduction: Reduction of L-lysine derivatives can yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Sodium borohydride or cyanoborohydride in aqueous or alcoholic solutions.
Substitution: Aldehydes in the presence of a suitable catalyst.
Major Products:
Oxidation: Allysine.
Reduction: Secondary amines.
Substitution: Schiff bases and secondary amines.
Applications De Recherche Scientifique
L-Lysine, sodium salt (1:1) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds and as a reagent in analytical chemistry.
Biology: Essential for cell culture media and as a supplement in various biological assays.
Industry: Utilized in the production of animal feed, pharmaceuticals, and dietary supplements.
Mécanisme D'action
L-Lysine, sodium salt (1:1) exerts its effects primarily through its role in protein synthesis and metabolism. It is involved in the crosslinking of collagen polypeptides, uptake of essential mineral nutrients, and production of carnitine, which is crucial for fatty acid metabolism. Additionally, L-lysine competes with arginine, inhibiting the replication of herpes simplex virus .
Comparaison Avec Des Composés Similaires
L-Arginine: Another essential amino acid involved in protein synthesis and nitric oxide production.
L-Ornithine: A non-essential amino acid that plays a role in the urea cycle.
L-Histidine: An essential amino acid important for growth and tissue repair.
Uniqueness of L-Lysine, Sodium Salt (11): L-Lysine, sodium salt (1:1) is unique due to its enhanced solubility and stability compared to its free amino acid form. This makes it particularly useful in various industrial and research applications where solubility is a critical factor .
Propriétés
InChI |
InChI=1S/C6H14N2O2.Na/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);/t5-;/m0./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWWKKUJPHRBRV-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-52-0 | |
| Record name | Lysine sodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Stannane, tributylthieno[3,2-b]thien-2-yl-](/img/structure/B3243934.png)
![N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide](/img/structure/B3243942.png)
![5-Chloropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B3243949.png)


![[(2S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B3243964.png)
![[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol](/img/structure/B3243965.png)







